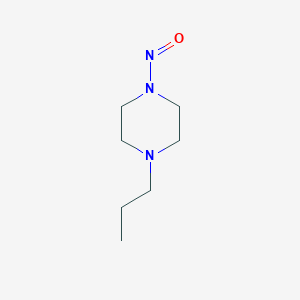

1-Nitroso-4-propylpiperazine

Description

Contextualization within the Class of N-Nitrosamines

1-Nitroso-4-propylpiperazine belongs to the broad class of organic compounds known as N-nitrosamines. These compounds are characterized by the presence of a nitroso group bonded to a nitrogen atom. N-nitrosamines have been the subject of extensive scientific scrutiny for several decades, primarily due to the classification of many of its members as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC). ontosight.aidelaware.gov

The general mechanism of N-nitrosamine carcinogenicity involves metabolic activation, often by cytochrome P450 enzymes, to form unstable intermediates that can alkylate DNA, leading to mutations and the initiation of cancer. This established toxicity of many N-nitrosamines has led to stringent regulatory control and monitoring of their presence in various consumer products, including pharmaceuticals, food, and cosmetics. delaware.gov The study of specific N-nitrosamines like this compound is therefore crucial for understanding structure-activity relationships within this class and for assessing potential risks.

Rationale for Dedicated Academic Investigation of this compound

While direct and extensive research on this compound is limited, the rationale for its dedicated academic investigation can be inferred from studies on structurally similar compounds and the general concerns surrounding N-nitrosamines. The interest in this specific compound stems from several key factors:

Structural Analogy to Known Carcinogens: The piperazine (B1678402) moiety is found in numerous pharmaceuticals and industrial chemicals. nih.gov The nitrosation of piperazine can lead to the formation of N-nitrosamines. For instance, studies on 1-nitrosopiperazine (B26205) and 1,4-dinitrosopiperazine (B30178) have demonstrated their carcinogenic potential in animal models. nih.gov Similarly, research on 1-nitroso-4-methylpiperazine has shown it to be a potent genotoxic and carcinogenic agent. nih.gov Given these precedents, the presence of a propyl group in this compound warrants investigation to determine its specific toxicological profile.

Potential as an Impurity: N-nitrosamines can form as impurities during the synthesis or storage of pharmaceuticals that contain secondary or tertiary amine functionalities, in the presence of nitrosating agents. mdpi.com The synthesis of various 4-substituted piperazine derivatives is common in medicinal chemistry, and if propylpiperazine or related structures are used as precursors, there is a potential for the formation of this compound as an impurity.

Understanding Structure-Activity Relationships: The toxicological properties of N-nitrosamines can vary significantly with their chemical structure. The nature of the alkyl or aryl groups attached to the nitrogen atom influences the compound's metabolic activation and carcinogenic potency. Investigating a range of derivatives, including those with a propyl group like this compound, is essential for building a comprehensive understanding of these structure-activity relationships. This knowledge is vital for predicting the potential toxicity of new N-nitrosamine compounds.

Scope and Research Trajectories Pertaining to the Compound

Currently, the body of published research focusing exclusively on this compound is sparse. However, the existing research on related N-nitrosamines provides a clear roadmap for future investigations. Key research trajectories for this compound would likely include:

Synthesis and Characterization: While the synthesis of related compounds like tert-butyl 4-propylpiperazine-1-carboxylate has been reported, dedicated studies on the optimized synthesis of this compound are needed. nih.gov This would involve the controlled nitrosation of 4-propylpiperazine.

Analytical Method Development: Sensitive and selective analytical methods, likely employing techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), would need to be developed and validated for the detection and quantification of this compound in various matrices, particularly in pharmaceutical products.

Toxicological Evaluation: A comprehensive toxicological assessment is paramount. This would involve in vitro studies to evaluate its mutagenic and genotoxic potential using assays like the Ames test and the Comet assay. nih.gov Subsequent in vivo studies in animal models would be necessary to determine its carcinogenic potential and to identify target organs.

Metabolic Studies: Investigating the metabolic pathways of this compound is crucial for understanding its mechanism of action. These studies would aim to identify the enzymes involved in its activation and detoxification, as well as the reactive metabolites that may be formed.

Structure

2D Structure

3D Structure

Properties

CAS No. |

70167-73-6 |

|---|---|

Molecular Formula |

C7H15N3O |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-nitroso-4-propylpiperazine |

InChI |

InChI=1S/C7H15N3O/c1-2-3-9-4-6-10(8-11)7-5-9/h2-7H2,1H3 |

InChI Key |

BRIWKYADNVJFQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CC1)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Nitroso 4 Propylpiperazine

Established Synthetic Routes for 1-Nitroso-4-propylpiperazine

Traditional methods for the synthesis of this compound rely on direct nitrosation of the parent amine or construction of the heterocyclic core followed by the introduction of the nitroso group.

The most conventional and widely employed method for the synthesis of this compound is the direct N-nitrosation of its secondary amine precursor, 4-propylpiperazine. This reaction typically involves treating the amine with a nitrosating agent. The classic approach utilizes nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) epa.gov. The reaction is generally performed in an aqueous medium at low temperatures (e.g., 0-5 °C) to prevent the decomposition of nitrous acid and minimize side reactions. The mechanism involves the formation of a nitrosonium ion (NO⁺) or a related carrier like dinitrogen trioxide (N₂O₃), which then acts as the electrophile, attacking the lone pair of electrons on the secondary nitrogen of the 4-propylpiperazine.

Besides the use of acidified nitrite, a variety of other nitrosating agents have been historically used for the synthesis of N-nitrosamines and are applicable to the synthesis of this compound, as detailed in the table below.

Table 1: Established Nitrosating Agents for Secondary Amines

| Nitrosating Agent | Typical Conditions | Reference |

|---|---|---|

| Sodium Nitrite / Mineral Acid | Aqueous HCl or H₂SO₄, 0-5 °C | epa.gov |

| Nitrosyl Chloride (NOCl) | Aprotic solvent (e.g., CH₂Cl₂) | epa.gov |

| Dinitrogen Trioxide (N₂O₃) | Inert organic solvent | epa.gov |

| Dinitrogen Tetroxide (N₂O₄) | Inert organic solvent, low temp. | epa.gov |

| Nitrosonium Tetrafluoroborate (NOBF₄) | Anhydrous organic solvent | epa.gov |

An alternative strategy involves the construction of the N-substituted piperazine (B1678402) ring system prior to the final nitrosation step. The synthesis of the 4-propylpiperazine precursor can be achieved through several routes. One common industrial method for creating the piperazine core involves the reaction of diethanolamine with hydrogen bromide (HBr) to form bis(2-bromoethyl)amine, which can then be cyclized with a primary amine, in this case, propylamine, to yield 4-propylpiperazine core.ac.uk. Another approach is the reductive amination of piperazine with propionaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

Once the 4-propylpiperazine precursor is synthesized and purified, it can be subjected to one of the standard nitrosation procedures described in section 2.1.1 to yield the final this compound product. This stepwise approach allows for greater control over the substitution pattern of the piperazine ring, which is particularly useful when synthesizing more complex analogues.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for N-nitrosation.

Modern synthetic methods increasingly rely on catalytic systems to achieve N-nitrosation under milder conditions, often using alternative nitroso sources. These approaches offer advantages in terms of efficiency and substrate scope.

Copper(II)-Catalyzed Nitrosation : A notable development is the copper(II)-catalyzed oxidative N-nitrosation of secondary amines using nitromethane (CH₃NO₂) as the nitroso group source. This reaction is typically promoted by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under an oxygen atmosphere, providing good yields of the N-nitrosamine product nih.gov.

Iodide-Catalyzed Nitrosation : An iodide-catalyzed process has been developed that utilizes nitromethane and tert-butyl hydroperoxide (TBHP) as the oxidant. This system effectively cleaves the carbon-nitrogen bond in nitromethane to generate the nitrosating species under mild conditions researchgate.net.

Phase-Transfer Catalysis : An aerobic N-nitrosation method employs secondary nitroalkanes as nitrosating agents in a phase-transfer catalysis system with potassium selenocyanate (KSeCN) and tetrabutylammonium iodide (TBAI) in water acs.org.

Micelle-Catalyzed Nitrosation : Studies have shown that the rate of N-nitrosation can be significantly enhanced in the presence of cationic micelles nih.gov. The hydrophobic environment of the micelle concentrates both the amine precursor and the nitrosating agent, and the interfacial potential can lower the pKa of the protonated amine, increasing the concentration of the reactive free amine at a given pH nih.gov.

Table 2: Comparison of Novel Catalytic N-Nitrosation Methods

| Catalytic System | Nitroso Source | Key Features | Reference |

|---|---|---|---|

| Cu(OTf)₂ / DBU / O₂ | Nitromethane | Oxidative nitrosation, mild conditions | nih.gov |

| Iodide / TBHP | Nitromethane | Uses inexpensive catalysts and oxidant | researchgate.net |

| KSeCN / TBAI / O₂ | Secondary Nitroalkanes | Aerobic, occurs in water | acs.org |

| Cationic Micelles | Nitrite | Rate enhancement, dependent on amine hydrophobicity | nih.gov |

The principles of green chemistry have been applied to the synthesis of N-nitrosamines to reduce environmental impact and improve safety. A significant advancement in this area is the use of tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free conditions epa.govresearchgate.netwikipedia.org. This method is highly efficient, often providing quantitative yields in minutes at room temperature epa.gov. It avoids the use of strong acids and hazardous solvents, and the primary byproduct, tert-butanol, is less reactive and easier to remove via aqueous workup than the byproducts of other alkyl nitrites epa.govresearchgate.net. This protocol is also compatible with acid-sensitive functional groups, highlighting its broad applicability researchgate.netacs.org.

Another green approach is the development of electrochemical N-nitrosation methods. These can utilize widely available reagents like potassium nitrite without the need for strong acids, reducing waste and harsh reaction conditions nih.gov.

Derivatization and Functionalization of this compound for Research Applications

This compound can serve as a versatile intermediate for further chemical transformations. The N-nitroso group can be chemically altered or used as a directing group to functionalize the piperazine scaffold.

N-Nitroso Group as a Directing Group : In modern organic synthesis, the N-nitroso moiety has emerged as an effective, traceless directing group for the transition-metal-catalyzed activation of otherwise inert C-H bonds epa.govresearchgate.net. For a substrate like this compound, this could theoretically enable functionalization at the C-H bonds adjacent (alpha) to the non-nitrosated nitrogen. More commonly, this strategy is applied to N-nitrosoanilines, where the nitroso group directs ortho-C-H functionalization such as olefination, alkoxylation, and hydroxylation nih.govresearchgate.net.

Fischer-Hepp Rearrangement : In derivatives of 1-nitrosopiperazine (B26205) that contain an N-aryl substituent (e.g., 1-Nitroso-4-phenylpiperazine), the Fischer-Hepp rearrangement can be employed. Under acidic conditions, typically with hydrochloric acid, the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring, yielding a C-nitroso compound nih.govwikipedia.org. This reaction is a classic transformation of N-nitrosoaryl amines wikipedia.orgdbpedia.org.

Oxidation and Reduction : The nitroso group can be oxidized to a nitramine (-NO₂) group using strong oxidizing agents like peroxytrifluoroacetic acid nih.gov. Conversely, the nitroso group can be reduced to regenerate the parent amine or be converted to a hydrazine derivative.

Reactions with Organometallic Reagents : N-nitrosamines can react with organolithium or Grignard reagents. These nucleophiles attack the electrophilic nitroso-nitrogen, leading to the formation of α-substituted hydrazines after workup nih.gov.

These transformations underscore the utility of this compound and its analogues as intermediates for creating a diverse range of more complex molecules for various research applications.

Synthesis of Isotopically Labeled this compound Standards

The preparation of isotopically labeled this compound is essential for its use as an internal standard in quantitative mass spectrometry analyses. A general and effective pathway for the synthesis of stable isotopically labeled nitrosamines involves a multi-step process beginning with a protected piperazine derivative. nih.gov This methodology can be adapted to specifically synthesize isotopically labeled this compound.

The synthesis commences with a suitable N-protected piperazine, such as tert-butoxycarbonyl (Boc)-piperazine. This protecting group strategy ensures selective alkylation at the desired nitrogen atom. The protected piperazine is then N-alkylated using an isotopically labeled propyl halide, for instance, 1-bromopropane-d7 or 1-bromo[13C3]propane. This reaction introduces the isotopically labeled propyl group onto the piperazine ring.

Following successful alkylation, the protecting group is removed under appropriate conditions. For the Boc group, this is typically achieved using an acid such as trifluoroacetic acid. The resulting isotopically labeled 1-propylpiperazine is then subjected to nitrosation to yield the final product. Common nitrosating agents include sodium nitrite in the presence of an acid like sodium bisulfate or p-toluenesulfonic acid. researchgate.net This final step introduces the nitroso group at the unprotected nitrogen atom, affording the desired isotopically labeled this compound.

A summary of the key synthetic steps is presented in the table below:

| Step | Reactants | Reagents and Conditions | Product |

| 1. N-Alkylation | Boc-piperazine, Isotopically labeled 1-bromopropane (e.g., d7) | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | Isotopically labeled N-Boc-4-propylpiperazine |

| 2. Deprotection | Isotopically labeled N-Boc-4-propylpiperazine | Acid (e.g., TFA), Solvent (e.g., CH2Cl2) | Isotopically labeled 1-propylpiperazine |

| 3. Nitrosation | Isotopically labeled 1-propylpiperazine | Sodium nitrite, Acid (e.g., NaHSO4), Water | Isotopically labeled this compound |

This synthetic route offers a reliable method for obtaining isotopically labeled standards of this compound with good to moderate yields. nih.gov

Exploration of Synthetic Accessibility to Analogues

The synthetic accessibility of analogues of this compound allows for the investigation of how structural modifications influence its chemical and biological properties. Analogues can be broadly categorized based on modifications to the N-alkyl substituent or alterations to the piperazine ring itself.

Analogues with Modified N-Alkyl Groups:

A straightforward approach to synthesizing analogues involves varying the alkyl group at the 4-position of the piperazine ring. This can be achieved by employing different alkylating agents in the synthetic sequence described previously. For instance, instead of a propyl group, other alkyl halides or sulfates can be used to introduce methyl, ethyl, butyl, or more complex alkyl chains.

A patented method for the preparation of 1-nitroso-4-methylpiperazine illustrates a similar synthetic strategy. google.com This process involves the nitrosation of piperazine followed by methylation. This suggests that a variety of N-alkyl analogues of 1-nitrosopiperazine can be synthesized by first preparing 1-nitrosopiperazine and then introducing the desired alkyl group.

The following table outlines the synthesis of various 1-nitroso-4-alkylpiperazine analogues:

| Analogue | Starting Material | Alkylating Agent | Key Reaction |

| 1-Nitroso-4-methylpiperazine | 1-Nitrosopiperazine | Formaldehyde/Formic Acid or Methyl Iodide | Reductive amination or N-alkylation |

| 1-Nitroso-4-ethylpiperazine | 1-Nitrosopiperazine | Ethyl iodide or Diethyl sulfate | N-alkylation |

| 1-Nitroso-4-butylpiperazine | 1-Nitrosopiperazine | 1-Bromobutane | N-alkylation |

Analogues with Modified Piperazine Rings:

The synthesis of analogues with modifications on the piperazine ring itself, such as the introduction of substituents, can also be envisioned. This would typically involve starting with a pre-substituted piperazine derivative. For example, the use of a C-methylpiperazine as the starting material would lead to a series of C-methylated this compound analogues.

Furthermore, analogues featuring different heterocyclic cores, while not strictly piperazine derivatives, can be synthesized through similar principles of N-nitrosation of the corresponding secondary amine precursors.

The exploration of these synthetic routes provides access to a diverse library of this compound analogues, which are valuable for detailed chemical and toxicological studies.

Analytical Chemistry Research Pertaining to 1 Nitroso 4 Propylpiperazine

Advanced Chromatographic Methodologies for Detection and Quantification

The analysis of nitrosamines presents unique challenges due to their presence at trace levels, the complexity of pharmaceutical matrices, and the potential for artefactual formation during analysis. sepscience.comusp.org Consequently, a range of sophisticated chromatographic methods have been developed and validated to meet the low detection limits required by regulatory standards. nih.gov

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. nih.gov Its high selectivity and sensitivity make it suitable for quantifying trace-level impurities in complex mixtures. For nitrosopiperazine derivatives, GC-MS methods often involve liquid injection and are tailored to cover a broad range of low molecular weight nitrosamines. sigmaaldrich.comnih.gov

In a typical GC-MS/MS setup for nitrosamine (B1359907) analysis, a capillary column with a stationary phase like 5% phenyl-polysiloxane is used for separation. The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode to enhance selectivity and achieve low detection limits. A thermal energy analyzer (TEA) can also be used as a highly selective detector for nitrosamines. nih.gov

Table 1: Illustrative GC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Typical Setting |

|---|---|

| GC System | Agilent 6890 or equivalent gassnova.no |

| Column | Supelco Equity 5 (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless or Liquid Injection sigmaaldrich.com |

| Carrier Gas | Helium |

| Oven Program | Initial 60°C, ramped to 280°C |

| MS Detector | Triple Quadrupole (e.g., Agilent 5973) gassnova.no |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of a wide array of nitrosamine impurities, including those that are non-volatile or thermally labile. researchgate.netresearchgate.net This method offers unparalleled sensitivity and selectivity, making it ideal for routine quality control in the pharmaceutical industry. researchgate.netnih.gov Numerous LC-MS/MS methods have been developed for nitrosamines structurally related to 1-Nitroso-4-propylpiperazine, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP) and N-nitrosopiperazine (NPZ). fda.gov.twnih.govresearchgate.net

These methods typically employ reverse-phase chromatography for separation, often using columns with C18 or Phenyl-Hexyl stationary phases. nih.govhsa.gov.sg The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as ammonium formate or formic acid to improve ionization efficiency. nih.govresearchgate.netmtc-usa.com Detection is achieved with a triple quadrupole mass spectrometer operating in MRM mode, which provides the necessary sensitivity to meet regulatory limits in the parts-per-billion (ppb) range. nih.govresearchgate.net

High-Pressure Liquid Chromatography (HPLC), often paired with Ultraviolet (UV) detection, is a foundational analytical technique that has been applied to the analysis of nitrosamine impurities. mtc-usa.comuhplcs.com While generally less sensitive than mass spectrometry-based methods, HPLC-UV can be a cost-effective approach for screening and for quantifying higher concentration levels of impurities. nih.gov

Research has demonstrated the use of HPLC for the simultaneous analysis of N-nitroso and N,N'-dinitroso derivatives of piperazine (B1678402). researchgate.net These methods typically utilize reverse-phase columns (e.g., C18) and a mobile phase of acetonitrile and water with an acid modifier like formic acid. mtc-usa.com The choice of column and mobile phase is critical for achieving optimal separation of the target nitrosamines from the API and other matrix components. uhplcs.com

Table 2: Representative HPLC & LC-MS/MS Methodologies for Piperazine-Derived Nitrosamines

| Compound | Method | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|---|

| N-Nitrosopiperazine | LC-MS/MS | F5 Column | 2 mM Ammonium Formate in Water/Acetonitrile | Triple Quadrupole MS | nih.gov |

| 1-Methyl-4-nitrosopiperazine | LC-MS/MS | Phenyl-Hexyl | 10 mM Ammonium Formate (pH 9.0)/Methanol | Triple Quadrupole MS | hsa.gov.sg |

| Piperazine Nitrosamines | HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | UV | mtc-usa.com |

| N-Nitroso & Dinitroso Piperazine | HPLC | Not Specified | Not Specified | UV (363 nm) | researchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High-Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing smaller particle-size columns to achieve faster analysis times and improved resolution. When coupled with tandem mass spectrometry (UHPLC-MS/MS), it provides a highly efficient and sensitive platform for nitrosamine analysis.

A UHPLC-MS/MS method was developed to simultaneously quantify 1-amino-4-methyl-piperazine and its oxidation product, 1-methyl-4-nitrosopiperazine (MNP), a close analog of this compound. researchgate.net This highlights the capability of UHPLC to resolve and quantify related compounds within a single analytical run. The use of sub-2 µm particle columns in UHPLC leads to sharper peaks and significantly reduced run times compared to traditional HPLC. researchgate.net

Sample Preparation and Matrix Effects in this compound Analysis

The accuracy and reliability of any nitrosamine analysis are heavily dependent on the sample preparation stage. thermofisher.com The primary goals are to efficiently extract the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection, all while preventing the artefactual formation or degradation of the nitrosamine. usp.orgthermofisher.com

Pharmaceutical formulations are complex matrices containing the API, excipients, and potentially other impurities. These matrix components can interfere with the analysis, causing effects like ion suppression or enhancement in mass spectrometry, which can lead to inaccurate quantification. sepscience.comusp.org Therefore, robust extraction techniques are essential.

Commonly employed methods for extracting nitrosamines from solid dosage forms involve an initial dissolution step, followed by physical and separation techniques.

Solvent Extraction: The powdered sample is typically dissolved in a suitable solvent, such as methanol, a methanol/water mixture, or dichloromethane. fda.gov.twthermofisher.com

Sonication and Vortexing: To ensure complete dissolution and extraction of the analyte from the sample matrix, vortexing and ultrasonication are frequently applied. fda.gov.twhsa.gov.sg

Centrifugation and Filtration: After extraction, centrifugation is used to separate insoluble excipients. The resulting supernatant is then filtered, typically through a 0.2 or 0.45 µm filter, to remove fine particles before injection into the chromatographic system. nih.govhsa.gov.sg

Solid-Phase Extraction (SPE): For particularly complex matrices or when higher concentration factors are needed, SPE can be an effective cleanup step to isolate nitrosamines and remove interfering compounds. usp.org

Dispersive Liquid-Liquid Microextraction (DLLME): Advanced techniques like dispersive inclusion complex microextraction have been developed to pre-concentrate nitrosamines, leading to significantly lower detection limits. nih.govresearchgate.net This involves forming an inclusion complex with agents like cyclodextrin, followed by extraction into a small volume of an organic solvent. nih.govresearchgate.net

Table 3: Summary of Sample Extraction Protocols for Nitrosamines in Pharmaceutical Matrices

| Step | Procedure | Purpose | Common Solvents/Reagents | Reference |

|---|---|---|---|---|

| 1. Dissolution | Weighing and dissolving the powdered sample. | To bring the analyte into a liquid phase. | Methanol, 80% Methanol, Dichloromethane | hsa.gov.sgthermofisher.com |

| 2. Extraction | Vortexing and/or sonication. | To enhance the transfer of the analyte from the solid matrix into the solvent. | N/A | fda.gov.twhsa.gov.sg |

| 3. Separation | Centrifugation at high speed (e.g., 4000 rpm). | To pelletize insoluble excipients and solid particles. | N/A | hsa.gov.sg |

| 4. Clarification | Filtering the supernatant. | To remove remaining particulate matter and protect the analytical column. | 0.2 µm PVDF or PTFE syringe filters | nih.govhsa.gov.sg |

| 5. Concentration | Dispersive microextraction or SPE. | To increase analyte concentration and improve sensitivity. | Dichloromethane, Cyclodextrin | nih.govresearchgate.net |

Minimization of Background Chemical Noise in Trace Level Analysis

In the trace level analysis of N-nitrosamines, achieving the ultimate detection sensitivity is critically dependent on managing and minimizing background chemical noise within the analytical system, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analysis of low molecular weight compounds like this compound is often challenged by chemical interferences that can obscure the analyte signal and decrease method sensitivity.

Several strategies are employed to mitigate this background noise. A primary approach involves the careful selection and use of high-purity reagents, including LC-MS/MS grade solvents and additives, to prevent the introduction of extraneous interfering ions. Furthermore, optimization of the mass spectrometer's ion source parameters is crucial. For instance, parameters such as the cone gas flow rate can be adjusted to reduce the presence of solvent clusters and other interfering ions. This optimization not only lowers the baseline noise but can also improve the ionization efficiency of the target analyte, leading to enhanced signal-to-noise (S/N) ratios for both quantification and confirmation ions. While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been used for nitrosamine analysis, APCI is often reported to be less susceptible to matrix interferences, which can be a significant source of background noise.

Internal Standard Methodologies and Isotopic Dilution

The use of an internal standard is a cornerstone of accurate and precise quantification in the analysis of this compound and related compounds. The internal standard method compensates for variations in sample preparation, injection volume, and instrument response. pmda.go.jp The most robust and widely accepted approach for this purpose is isotopic dilution, which involves using a stable isotope-labeled version of the analyte as the internal standard. scholaris.cafda.gov.twnih.gov

In this methodology, a known quantity of the isotopically labeled standard (e.g., a deuterated analogue) is added to the sample prior to extraction and analysis. fda.gov.twnih.gov Because the isotope-labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and the same response variations (such as matrix-induced ion suppression) during LC-MS/MS analysis. pmda.go.jp Quantification is then based on the response ratio of the native analyte to the isotopically labeled internal standard. pmda.go.jp

For the analysis of N-nitrosopiperazines, specific deuterated internal standards are commonly used. For example, N-nitrosopiperazine-d8 has been successfully used for the internal calibration and quantification of N-nitrosopiperazine. scholaris.ca Similarly, 1-methyl-4-nitrosopiperazine-d4 (MNP-d4) is the designated internal standard for the analysis of 1-methyl-4-nitrosopiperazine (MNP). fda.gov.twhsa.gov.sg This approach significantly improves method accuracy and precision by correcting for procedural and matrix-related inconsistencies. pmda.go.jp

Method Validation and Performance Characteristics

The validation of analytical methods is essential to ensure they are suitable for their intended purpose. For a compound like this compound, this involves demonstrating that the method is linear over the expected concentration range, sensitive enough to detect and quantify the analyte at required levels, precise, accurate, and selective.

Linearity, Detection Limits, and Quantification Limits

Method validation rigorously assesses the linear range, sensitivity, and limits of an analytical procedure. Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For N-nitrosopiperazines, linearity is typically demonstrated by a high correlation coefficient (r²) for the calibration curve, which should ideally be ≥0.99. hsa.gov.sgdntb.gov.ua

The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio, with commonly accepted values being 3:1 for LOD and 10:1 for LOQ.

The following table summarizes linearity and sensitivity data from validated methods for closely related N-nitrosopiperazine compounds, which are indicative of the performance expected from a method for this compound.

| Compound | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Source |

|---|---|---|---|---|---|

| N-nitrosopiperazine | Not Specified | 0.9918 | Not Specified | 0.25 µg/L | scholaris.ca |

| 1-Methyl-4-nitrosopiperazine (MNP) | 0.51–48.62 ng/mL | ≥0.999 | 0.15 ppm | Not Specified | mdpi.com |

| General Nitrosamines (range of 8) | Not Specified | ≥0.999 | 0.05–0.8 ng/mL | 0.1–2.0 ng/mL | dntb.gov.ua |

| Dinitrosopiperazine | 0.072–2.88 µg/mL | Not Specified | 0.01 µg/mL (S/N=2) | Not Specified | researchgate.net |

Precision and Accuracy Assessments

Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the mean test results to the true value and is often evaluated through recovery studies in spiked samples.

Validated methods for N-nitrosopiperazines demonstrate high precision and accuracy. For example, a method for 1-methyl-4-nitrosopiperazine reported an intermediate precision of 2.52% RSD and an accuracy (recovery) of 100.38 ± 3.24%. nih.gov Another study on dinitrosopiperazine showed excellent inter-day and intra-day precision and accuracy. researchgate.net Regulatory guidelines often suggest acceptable recovery to be within a range of 70% to 130% for trace impurity analysis. edqm.eu

The table below presents performance data on precision and accuracy for related nitrosopiperazines.

| Compound | Parameter | Result | Source |

|---|---|---|---|

| 1-Methyl-4-nitrosopiperazine (MNP) | Accuracy (Recovery) | 100.38 ± 3.24% | nih.gov |

| Intermediate Precision (%RSD) | 2.52% | ||

| Dinitrosopiperazine | Intra-day Precision (%RSD) | 0.19 - 0.25% | researchgate.net |

| Inter-day Precision (%RSD) | 0.32 - 0.38% | ||

| Intra-day Accuracy (% Error) | 0.08 - 0.11% | ||

| Inter-day Accuracy (% Error) | 0.18 - 0.21% |

Selectivity and Specificity Considerations

Selectivity and specificity are crucial for ensuring that the analytical signal corresponds only to the target analyte, without interference from other components in the sample matrix like impurities, degradation products, or excipients. pmda.go.jp In the context of LC-MS/MS analysis, high selectivity is achieved through the use of Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the target molecule is selected and fragmented, and then one or more specific product ions are monitored. This precursor-product ion transition is unique to the analyte, providing a high degree of confidence in its identification and quantification.

For complex matrices, high-resolution mass spectrometry (HRMS) offers an alternative or complementary approach to achieve selectivity. nih.gov An instrument with high mass resolving power (e.g., 25,000–40,000) can distinguish the target analyte from interfering background ions, even those with the same nominal mass (isobaric interferences). nih.gov

In some cases, multiple MRM transitions are monitored for a single compound. For N-nitrosopiperazine, it has been recommended that the quantification be based on the sum of two major product ion transitions (m/z 116 → 85 and m/z 116 → 86) to improve reliability and avoid potential errors caused by minor fluctuations in instrument conditions. nih.gov This practice enhances the robustness and selectivity of the method.

Mechanistic and Kinetic Investigations of 1 Nitroso 4 Propylpiperazine Formation and Degradation

Pathways of Formation from Precursors

The formation of 1-Nitroso-4-propylpiperazine, like other N-nitrosamines, is contingent on the reaction between a secondary or tertiary amine precursor and a nitrosating agent. The primary pathway involves the nitrosation of the parent amine, 4-propylpiperazine, by various nitrosating species derived from nitrite (B80452). This process is complex and highly dependent on the surrounding chemical environment.

Nitrosation of Piperazine (B1678402) Derivatives by Nitrite

The fundamental pathway to the formation of this compound is the reaction of its secondary amine precursor, 4-propylpiperazine, with a nitrosating agent derived from nitrite (NO₂⁻). This reaction is analogous to the well-studied nitrosation of other piperazine derivatives. The process generally requires three key components: a nitrosatable amine (4-propylpiperazine), a nitrosating agent, and conditions conducive to N-nitrosamine formation. nih.gov

Under acidic conditions, nitrous acid (HNO₂) is formed from nitrite. The nitrous acid is then typically protonated and dehydrates to form the highly reactive nitrosonium ion (NO⁺), or it can form dinitrogen trioxide (N₂O₃), which acts as the effective nitrosating agent. The unshared electron pair on the secondary nitrogen atom of the 4-propylpiperazine molecule then performs a nucleophilic attack on the nitrosating agent, leading to the formation of the N-nitroso derivative.

The general reaction can be represented as: C₇H₁₆N₂ + HNO₂ → C₇H₁₅N₃O + H₂O

The rate of this reaction is influenced by the nucleophilicity of the amine. Secondary amines, like 4-propylpiperazine, are generally more reactive towards nitrosating agents than tertiary amines or other less nucleophilic nitrogen-containing functional groups such as amides or carbamates. nih.gov

Influence of Reaction Environment on Nitrosation Kinetics

The kinetics of nitrosamine (B1359907) formation are profoundly influenced by the conditions of the reaction medium. Factors such as pH, temperature, and the presence of other chemical species can dramatically alter the rate of formation of this compound.

The pH of the reaction medium is a critical determinant in the rate of nitrosation. The process is typically enhanced under acidic conditions, as this promotes the formation of active nitrosating agents like dinitrogen trioxide (N₂O₃) from nitrite. nih.gov However, the relationship is not linear. At very low pH, the amine precursor (4-propylpiperazine) becomes protonated. This protonation removes the lone pair of electrons on the nitrogen atom, rendering it non-nucleophilic and thus unreactive towards nitrosating agents.

Consequently, there is an optimal pH for nitrosation which balances the formation of the active nitrosating species with the availability of the unprotonated, reactive amine. For many secondary amines, this optimal pH is found to be around pH 3.0-3.4. kuleuven.be Studies on the closely related compound N-nitrosopiperazine show that the reaction is first order in hydronium ion concentration, highlighting the importance of acidic catalysis. nih.govresearchgate.net It is expected that the nitrosation of 4-propylpiperazine would follow a similar pH-dependent profile. Conversely, under nearly neutral to basic conditions (pH > 6), the formation of nitrosamines is significantly inhibited due to the low concentration of the active nitrosating species. nih.gov

Temperature plays a significant role in the kinetics of this compound formation, as it does for most chemical reactions. Increased temperature generally leads to an increase in the reaction rate. Kinetic studies on the formation of the analogous N-nitrosopiperazine (MNPZ) from piperazine and nitrite have demonstrated a clear temperature dependence. nih.govutexas.edu

The reaction follows the Arrhenius equation, which relates the rate constant of a chemical reaction to the absolute temperature. A key parameter derived from this relationship is the activation energy (Ea), which is the minimum amount of energy required for a reaction to occur. For the formation of MNPZ, the activation energy has been determined to be 84 ± 2 kJ/mol. nih.govresearchgate.net This value provides a quantitative measure of the temperature sensitivity of the nitrosation of the piperazine ring. It is reasonable to assume that the formation of this compound would have a similar activation energy. Studies have shown that MNPZ formation is observed at temperatures greater than 75°C, and as the temperature increases, the maximum concentration of the nitrosamine is achieved more rapidly. utexas.edu

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Activation Energy (Ea) | 84 ± 2 kJ/mol | 50 to 135 °C | nih.gov, researchgate.net |

| Rate Constant (k) | 8.5 × 10³ ± 1.4 × 10³ dm⁶ mol⁻² s⁻¹ | 100 °C | nih.gov, researchgate.net |

The chemical composition of the reaction matrix, beyond just pH and temperature, can significantly impact nitrosation kinetics. The presence of species like hydronium ions (H₃O⁺) and carbamates can either catalyze or participate in the reaction mechanism.

Hydronium Ions: As discussed in the pH dependence section, hydronium ions play a direct catalytic role. The reaction for N-nitrosopiperazine formation is first order with respect to the hydronium ion concentration. nih.govresearchgate.net This indicates that the protonation of nitrous acid is a key step in forming a more potent nitrosating agent.

Carbamates: In environments containing carbon dioxide, such as in CO₂ capture systems using piperazine derivatives, carbamates are formed. nih.govresearchgate.net Research on piperazine nitrosation has revealed that piperazine carbamate (B1207046) species are directly involved in the nitrosamine formation mechanism. The reaction is first order in piperazine carbamate concentration. nih.govresearchgate.net The proposed mechanism involves the protonation of the carbamate species to form a carbamic acid. This is followed by a nucleophilic attack from the nitrogen, leading to the formation of the N-nitroso bond and the release of bicarbonate. nih.govresearchgate.net Therefore, in environments where 4-propylpiperazine might react with CO₂, the resulting carbamate could be a key intermediate in the pathway to this compound formation.

Formation from Active Pharmaceutical Ingredient Degradation

A significant pathway for the formation of this compound can be the degradation of active pharmaceutical ingredients (APIs). Many pharmaceutical molecules are complex structures that may contain a 4-propylpiperazine moiety or can degrade to form this secondary amine. mdpi.com

The degradation of an API can be initiated by various factors during manufacturing, storage, or even administration, including exposure to heat, light, or acidic/basic conditions. If this degradation process yields 4-propylpiperazine or a related secondary amine, and a source of nitrite is also present (e.g., as an impurity in excipients), the conditions for nitrosamine formation are met. mdpi.com

For example, the degradation of certain APIs can involve hydrolysis or other cleavage reactions that release the piperazine ring structure. mdpi.com A study on the formation of 1-methyl-4-nitrosopiperazine (B99963) (MNP) in products containing rifampicin (B610482) proposed a two-step degradation mechanism: first, hydrolysis of the API to form 1-amino-4-methylpiperazine, followed by oxidation of the resulting amine to the nitrosamine. mdpi.com A similar degradation pathway could be envisioned for an API containing a 4-propylpiperazine group. The conditions that promote API degradation, such as elevated temperature and acidic pH, are often the same conditions that facilitate the subsequent nitrosation reaction, creating a synergistic risk for the formation of impurities like this compound. mdpi.com

Contributions from Excipients and Raw Materials to Formation Pathways

The formation of N-nitrosamines, including this compound, in pharmaceutical products is a significant concern, often linked to the interaction between residual secondary or tertiary amines and nitrosating agents originating from raw materials and excipients. A primary pathway involves the reaction of a vulnerable amine with nitrosating agents, such as nitrites, which may be present as impurities in various excipients.

The risk of nitrosamine formation is particularly pronounced when raw materials or excipients contain residual nitrites. These nitrites can react with secondary amines like 4-propylpiperazine, a potential impurity or degradant, under acidic conditions to form the corresponding N-nitrosamine. The general reaction involves the protonation of the nitrite ion to form nitrous acid (HNO₂), which is a potent nitrosating agent.

Several factors related to excipients can contribute to this formation:

Nitrite Impurities: The presence of nitrites in commonly used excipients is a well-established root cause for nitrosamine contamination.

Formaldehyde Releasers: Certain excipients can degrade to release formaldehyde, which can react with primary amines to form secondary amines, or react with nitrosamines themselves.

Reaction Conditions: The pH of the formulation, influenced by the excipients, plays a critical role. Acidic conditions generally favor the formation of the nitrosating agent from nitrite precursors.

Raw Material Impurities: The active pharmaceutical ingredient (API) synthesis process can leave residual amines. For instance, synthetic routes involving reagents like dimethylformamide or diisopropylethylamine have been identified as potential sources of precursor amines for other nitrosamines. researchgate.net

Degradation and Decomposition Studies of this compound

Understanding the degradation behavior of this compound is crucial for predicting its stability and persistence. This involves studying its decomposition under various conditions, including heat and chemical exposure.

Interactive Table: Thermal Decomposition Kinetic Parameters for Related Nitrosamines

| Compound | Activation Energy (Ea) | Conditions | Rate Constant (k) @ 135°C |

| N-Nitrosopiperazine (MNPZ) | 94 kJ/mol | 8 m PZ, 0.3 CO₂ loading | 10.2 x 10⁻⁶ s⁻¹ |

| N-Nitrosopiperazine (MNPZ) | 75 ± 6 kJ/mol | 8 m PZ, 0.1 CO₂ loading | 12.2 ± 1.3 x 10⁻⁶ s⁻¹ |

| 1-Nitroso-2-naphthol | 83.323 kJ/mol | --- | --- |

The chemical degradation of nitrosamines can proceed through various pathways, largely dependent on the pH of the medium. For N-nitroso compounds, degradation can involve denitrosation, where the N-NO bond is cleaved. Studies on other N-nitrosamines, such as N-nitroso-hydrochlorothiazide (NO-HCT), show that different degradation pathways are active at different pH levels. researchgate.net At low pH (pH 1 to 5), degradation can lead to the release of a nitrosyl cation and the reformation of the parent amine, along with the formation of other degradation products like diazonium salts. researchgate.net It is plausible that this compound undergoes similar acid-catalyzed hydrolysis, reverting to 4-propylpiperazine and releasing nitrous acid. Under neutral or basic conditions, other degradation mechanisms may become more prominent.

The matrix, which comprises all components of a formulation other than the active ingredient, can significantly influence the degradation of nitrosamines. The pH of the matrix is a critical factor. For instance, in a multi-component drug product, the presence of an acidic component like ethambutol (B1671381) hydrochloride was found to lower the solution's pH, which in turn created a matrix effect that impacted the stability and analysis of the nitrosamine 1-methyl-4-nitrosopiperazine (MNP). mdpi.com

Matrix components can also directly react with the nitrosamine or its degradation products. Furthermore, the physical properties of the matrix, such as viscosity and polarity, can affect reaction rates by altering the diffusion of reactants. The presence of antioxidants or radical scavengers in the matrix could potentially inhibit certain oxidative degradation pathways, while pro-oxidants could accelerate them. The complexity of these interactions necessitates stability studies in the final formulation to accurately assess the degradation of this compound.

Mechanistic Elucidation of Formation and Degradation Processes

Formation Mechanism:

The formation of this compound occurs via the nitrosation of its secondary amine precursor, 4-propylpiperazine. The most common mechanism involves a nitrosating agent derived from nitrite salts (e.g., sodium nitrite).

Formation of the Nitrosating Agent: In an acidic medium, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

Formation of the Nitrosyl Cation: Nitrous acid can be further protonated and lose a water molecule to form the highly reactive nitrosyl cation (NO⁺) or dinitrogen trioxide (N₂O₃), which acts as the electrophile.

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of 4-propylpiperazine acts as a nucleophile, attacking the electrophilic nitrosyl cation.

Deprotonation: A subsequent deprotonation step yields the stable N-nitrosamine, this compound.

Degradation Mechanism:

The thermal degradation of nitrosopiperazines is generally proposed to be a first-order decomposition reaction. researchgate.netresearchgate.net This implies that the rate of decomposition is directly proportional to the concentration of the nitrosamine itself. The mechanism likely involves the homolytic cleavage of the N-NO bond as the initial and rate-determining step, especially at elevated temperatures. This would generate a piperazinyl radical and a nitric oxide radical. These highly reactive species would then undergo a series of complex secondary reactions, leading to a variety of smaller decomposition products.

Chemical degradation, particularly under acidic conditions, likely proceeds via an acid-catalyzed hydrolysis mechanism. This involves the protonation of the oxygen atom of the nitroso group, making the nitrogen atom more susceptible to nucleophilic attack by water. This leads to the cleavage of the N-N bond, regenerating the 4-propylpiperazine amine and nitrous acid.

Identification of Intermediate Species

The formation and degradation of this compound, like other N-nitrosamines, proceed through a series of reactive intermediates. While specific mechanistic studies exclusively focused on this compound are not extensively available in the referenced literature, the identification of intermediate species can be inferred from the well-established chemistry of N-nitrosamine formation and degradation, particularly of analogous piperazine derivatives.

The primary pathway for the formation of this compound involves the reaction of the secondary amine, 4-propylpiperazine, with a nitrosating agent. Under acidic conditions, nitrous acid (HNO₂) generates the highly electrophilic nitrosonium ion (NO⁺), which is the key intermediate species that directly interacts with the amine.

The generally accepted mechanism for the nitrosation of a secondary amine like 4-propylpiperazine is initiated by the protonation of nitrous acid, followed by the loss of a water molecule to form the nitrosonium ion. The lone pair of electrons on the nitrogen atom of the secondary amine then attacks the nitrosonium ion, leading to the formation of a protonated N-nitrosamine. Subsequent deprotonation yields the final this compound product.

In environments with higher concentrations of nitrogen oxides, other nitrosating agents and their corresponding intermediates may be involved. For instance, dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) can also act as nitrosating agents, particularly in non-aqueous or gaseous phases.

The degradation of this compound can be initiated by various factors, including thermal stress and ultraviolet (UV) radiation. Thermal decomposition of similar N-nitrosopiperazines has been observed to occur at elevated temperatures. While the specific intermediates of this compound degradation are not detailed in the available literature, studies on other N-nitrosamines suggest that degradation pathways can involve the cleavage of the N-N bond, leading to the formation of nitric oxide and an aminyl radical. Further reactions of these intermediates can result in the regeneration of the parent amine or the formation of various oxidation and fragmentation products.

Photodegradation, induced by UV irradiation, is another significant degradation pathway. This process typically involves the homolytic cleavage of the N-NO bond, generating a piperazinyl radical and a nitric oxide radical. These highly reactive radical intermediates can then undergo a variety of subsequent reactions, including recombination, disproportionation, and reaction with other molecules in the surrounding medium, leading to a complex mixture of degradation products. Advanced oxidation processes, such as UV/O₃, can lead to the formation of hydroxyl radicals (•OH), which can also attack the N-nitrosamine, leading to its degradation through various oxidative pathways.

Based on the general understanding of N-nitrosamine chemistry and studies on related piperazine compounds, the following tables summarize the likely intermediate species involved in the formation and degradation of this compound.

Table 1: Potential Intermediate Species in the Formation of this compound

| Intermediate Species | Chemical Formula | Role in Formation | Conditions for Formation |

| Nitrosonium ion | NO⁺ | Key electrophile that reacts with the secondary amine. | Generated from nitrous acid in acidic conditions. |

| Protonated this compound | C₇H₁₆N₃O⁺ | Immediate precursor to the final product. | Formed after the nucleophilic attack of the amine on the nitrosonium ion. |

| Dinitrogen trioxide | N₂O₃ | Alternative nitrosating agent. | Present in systems with higher concentrations of nitrogen oxides. |

| Dinitrogen tetroxide | N₂O₄ | Alternative nitrosating agent. | Present in systems with higher concentrations of nitrogen oxides. |

| 1,4-Dinitrosopiperazine (B30178) | C₄H₈N₄O₂ | Potential byproduct. | Can be formed if both nitrogen atoms of a piperazine precursor are nitrosated. |

Table 2: Potential Intermediate Species in the Degradation of this compound

| Intermediate Species | Chemical Formula/Structure | Role in Degradation | Conditions for Formation |

| 4-Propylpiperazinyl radical | C₇H₁₅N₂• | Primary radical formed upon N-NO bond cleavage. | Photodegradation (UV irradiation). |

| Nitric oxide radical | NO• | Co-product of N-NO bond cleavage. | Photodegradation (UV irradiation), Thermal degradation. |

| Hydroxyl radical | •OH | Highly reactive oxidizing species. | Advanced oxidation processes (e.g., UV/O₃). |

Computational and Theoretical Chemistry Studies of 1 Nitroso 4 Propylpiperazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 1-Nitroso-4-propylpiperazine. These calculations provide detailed information about bond lengths, bond angles, atomic charges, and molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity.

The electronic structure of the N-nitroso group is a key feature of all N-nitrosamines. It is characterized by a partial double bond character in the N-N bond, which arises from the delocalization of the lone pair of electrons on the amine nitrogen into the N=O pi-system. This results in a planar geometry around the N-N bond and a restricted rotation. For this compound, this planarity involves the nitroso group and the adjacent carbon atoms of the piperazine (B1678402) ring. Ab initio and DFT calculations on similar nitrosamines have confirmed this structural feature. researchgate.net

The presence of the electron-withdrawing nitroso group significantly influences the charge distribution within the this compound molecule. The nitrogen atom of the nitroso group carries a partial positive charge, while the oxygen atom is partially negative. The nitrogen atom of the piperazine ring attached to the nitroso group also experiences a decrease in electron density. These electronic effects are crucial in determining the molecule's reactivity towards nucleophiles and electrophiles.

Table 1: Calculated Electronic Structure Parameters for the N-Nitroso Group in a Model Nitrosopiperazine System

| Parameter | Typical Calculated Value | Reference |

|---|---|---|

| N-N Bond Length | 1.35 - 1.40 Å | researchgate.net |

| N=O Bond Length | 1.22 - 1.25 Å | researchgate.net |

| N-N-O Bond Angle | 115 - 120° | researchgate.net |

| Mulliken Charge on N (nitroso) | +0.2 to +0.4 | General DFT results |

Note: These values are generalized from computational studies on similar N-nitrosamines and are expected to be representative for this compound.

Frontier molecular orbital (HOMO-LUMO) analysis, another output of quantum chemical calculations, provides insights into the reactive sites of the molecule. For N-nitrosamines, the HOMO is typically localized on the amine nitrogen and the oxygen atom of the nitroso group, while the LUMO is centered on the N=O antibonding orbital. This suggests that the molecule can act as both an electron donor and acceptor, participating in various chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational preferences of molecules over time. For this compound, MD simulations can provide valuable information about the flexibility of the piperazine ring, the rotational barrier around the N-N bond, and the conformational space accessible to the propyl group.

The piperazine ring in this compound is expected to adopt predominantly a chair conformation, which is the most stable arrangement for six-membered rings. However, other conformations, such as the boat and twist-boat, may also be populated to a lesser extent. MD simulations can quantify the relative energies of these conformers and the energy barriers for interconversion between them. The presence of the propyl group at the N4 position will influence the conformational equilibrium of the piperazine ring.

A significant aspect of the conformational analysis of N-nitrosamines is the rotation around the N-N bond. Due to its partial double bond character, this rotation is hindered, leading to the existence of E and Z isomers. mdpi.com The energy barrier for this rotation is typically in the range of 20-25 kcal/mol for acyclic nitrosamines. For cyclic nitrosamines like this compound, the ring structure imposes additional constraints on this rotation. MD simulations, particularly those employing enhanced sampling techniques, can be used to calculate the free energy profile for the N-N bond rotation and determine the preferred isomeric form.

Table 2: Typical Rotational Energy Barriers for the N-N Bond in N-Nitrosamines

| Compound Type | Rotational Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| Acyclic Dialkylnitrosamines | ~23 | General knowledge |

Note: The specific barrier for this compound would require dedicated computational studies but is expected to fall within the range of other cyclic nitrosamines.

Furthermore, MD simulations can explore the various conformations of the propyl side chain and its interaction with the rest of the molecule and the surrounding solvent. This information is crucial for understanding how the propyl group might influence the molecule's physical properties and biological activity.

Reaction Pathway Modeling for Formation and Degradation

Computational modeling of reaction pathways is essential for understanding the chemical transformations that a molecule can undergo. For this compound, this includes modeling its formation from the precursor amine, 4-propylpiperazine, and its degradation under various conditions.

The formation of N-nitrosamines typically occurs through the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂) under acidic conditions. researchgate.net Quantum chemical calculations can be used to model the reaction mechanism, identify the transition states, and calculate the activation energies for each step. researchgate.net For the formation of this compound, the reaction would involve the nucleophilic attack of the secondary amine nitrogen of 4-propylpiperazine on the nitrosating agent. Computational studies on similar secondary amines have shown that the activation energy for this reaction is relatively low, indicating that the formation of nitrosamines is a facile process under favorable conditions. researchgate.net

Table 3: Calculated Activation Energies for the N-Nitrosation of Secondary Amines by N₂O₃

| Secondary Amine | Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Dimethylamine | 10.5 | researchgate.net |

| Diethylamine | 11.2 | researchgate.net |

Note: These values provide an estimate of the expected activation energy for the nitrosation of 4-propylpiperazine.

The degradation of N-nitrosamines is a critical area of study due to their persistence and toxicity. Computational modeling can help to elucidate the mechanisms of various degradation processes, including photolysis and metabolic degradation. UV-induced degradation of nitrosamines can proceed through several pathways, including the homolytic cleavage of the N-N bond. nih.gov Quantum mechanical calculations can predict the likely initial steps and subsequent reactions of the resulting radical species. nih.gov

Metabolic degradation, which is relevant to the toxic effects of nitrosamines, often involves enzymatic hydroxylation at the α-carbon atom adjacent to the nitrosated nitrogen. frontiersin.orgnih.gov Theoretical models can be used to study the energetics of these enzymatic reactions and predict the formation of reactive intermediates that can interact with biological macromolecules.

Structure-Reactivity Relationship Studies within the Nitrosopiperazine Class

Structure-reactivity relationship (SAR) studies aim to understand how variations in the molecular structure of a class of compounds affect their chemical reactivity and biological activity. For the nitrosopiperazine class, computational methods can be used to systematically investigate the influence of different substituents on their properties.

In the case of this compound, the propyl group at the N4 position is the key structural feature that distinguishes it from other N-nitrosopiperazines. The electronic and steric effects of the propyl group can influence the reactivity of the molecule. Electronically, the propyl group is a weak electron-donating group, which might slightly increase the electron density on the piperazine ring compared to an unsubstituted piperazine. This could have a minor effect on the basicity of the non-nitrosated nitrogen and the reactivity of the molecule in certain reactions.

Sterically, the propyl group introduces bulk at the N4 position. This steric hindrance could influence the molecule's ability to interact with other molecules, such as enzymes or receptors. Computational SAR studies often involve calculating various molecular descriptors (e.g., steric parameters, electronic parameters, lipophilicity) for a series of related compounds and correlating them with their observed reactivity or activity. nih.gov

Table 4: Comparative Analysis of Structural Features and Expected Reactivity within the Nitrosopiperazine Class

| Compound | Substituent at N4 | Expected Electronic Effect | Expected Steric Effect | Potential Impact on Reactivity | Reference |

|---|---|---|---|---|---|

| N-Nitrosopiperazine | -H | Reference | Reference | Baseline reactivity | frontiersin.org |

| 1-Nitroso-4-methylpiperazine | -CH₃ | Weakly electron-donating | Minor steric hindrance | Slightly increased reactivity in some cases | acs.org |

| This compound | -CH₂CH₂CH₃ | Weakly electron-donating | Moderate steric hindrance | May influence binding to biological targets | General SAR principles |

By comparing the computed properties of this compound with those of other N-nitrosopiperazines, it is possible to predict its relative reactivity and potential biological activity. nih.govacs.org These theoretical predictions can then guide experimental studies and risk assessments for this compound.

Future Directions in 1 Nitroso 4 Propylpiperazine Research

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Future research will prioritize the development of highly sensitive and specific analytical methods for the detection and quantification of 1-Nitroso-4-propylpiperazine at trace levels. Regulatory agencies emphasize the need for robust analytical controls to ensure pharmaceutical quality and safety. ijpsjournal.com Current methodologies for similar nitrosamines often rely on advanced hyphenated techniques, and this will be the focus for this compound. ijpsjournal.com

Key research thrusts will include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The development of tailored LC-MS/MS methods will be essential. nih.gov This involves optimizing chromatographic conditions to separate the target analyte from complex matrices and fine-tuning mass spectrometry parameters for unambiguous identification and quantification.

High-Resolution Mass Spectrometry (HRMS): The application of LC-HRMS offers the advantage of high mass accuracy, which aids in the identification of unknown impurities and provides greater confidence in analytical results. nih.gov

Advanced Sample Preparation: Research into novel sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), will be crucial to mitigate matrix effects and achieve the ultra-low detection limits required by regulators. ijpsjournal.com

The validation of these new methods will be guided by international guidelines, ensuring they are fit for purpose in a regulatory environment.

Table 1: Key Validation Parameters for Future Analytical Methods

| Parameter | Target | Rationale |

|---|---|---|

| Limit of Quantification (LOQ) | ≤ 0.03 ppm | To meet stringent regulatory requirements for potentially carcinogenic impurities. gmp-compliance.org |

| Accuracy | 80-120% Recovery | Ensures the measured value is close to the true value. |

| Precision (RSD%) | < 15% | Demonstrates the repeatability and reproducibility of the method. |

| Specificity | No interference at analyte retention time | Confirms that the signal is solely from the target analyte. |

| Linearity (r²) | ≥ 0.99 | Indicates a direct proportional relationship between concentration and instrument response. |

In-depth Mechanistic Studies of Complex Formation Scenarios

Understanding the formation of this compound requires detailed mechanistic studies that go beyond simple precursor reactions. Future research will focus on "complex formation scenarios," where interactions with matrix components, reagents, or even analytical equipment can influence impurity generation. usp.org An analytical challenge has been observed where the injection of samples containing an amine and residual nitrite (B80452) onto a chromatography column led to the artificial formation of the corresponding N-nitrosamine. usp.org

Future mechanistic investigations should explore:

Reaction with Nucleophiles and Electrophiles: Nitrosamines can react with various electrophiles at the oxygen atom to form O-substituted hydroxydiazenium salts. acs.org In acidic conditions, protonated nitrosamine (B1359907) species can be attacked by nucleophiles, leading to denitrosation. nih.gov Studying these pathways for the propylpiperazine derivative is essential.

Influence of Chloramines: In water treatment contexts, nitrosamines can be formed through a mechanism involving monochloramine and a precursor amine, without the need for nitrite. nih.gov This pathway involves the formation of a hydrazine-like intermediate, and its relevance to this compound warrants investigation. nih.gov

Matrix-Specific Kinetics: The rate of formation can be highly dependent on the surrounding environment, including pH, temperature, and the presence of catalysts or inhibitors. acs.org Kinetic modeling under various conditions, such as those found in pharmaceutical formulations or during synthesis, will provide a clearer picture of formation risk. acs.org

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the behavior and properties of nitrosamines, reducing reliance on extensive experimental testing. chemrxiv.org Future research on this compound will leverage these in silico methods for a deeper, predictive understanding.

Table 2: Computational Approaches for Nitrosamine Research

| Modeling Technique | Research Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Mechanism & Reactivity | Calculates activation energy barriers for formation pathways and helps understand electronic factors influencing reactivity. nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Toxicity Prediction | Establishes relationships between molecular structure and biological activity (e.g., carcinogenicity) to predict the potency of new or untested compounds. mdpi.comlhasalimited.org |

| Quantum Mechanics (QM) Modeling | Carcinogenic Potency | Uses quantum chemical calculations to model key molecular events in bioactivation, offering a mechanistic basis for potency prediction. chemrxiv.orgresearchgate.net |

| Kinetic Modeling | Formation Risk Assessment | Models the rate of nitrosamine formation under various chemical conditions (pH, concentration) to identify high-risk scenarios. usp.orgacs.org |

By applying these models, researchers can predict the likelihood of formation of this compound under different synthetic routes, estimate its carcinogenic potential relative to other nitrosamines, and gain insight into its metabolic activation. chemrxiv.orgnih.gov

Exploration of Targeted Degradation Strategies

Given the potential risks associated with nitrosamines, developing effective strategies for their degradation is a key research area. Future studies on this compound will explore methods to selectively break it down into less harmful products.

Promising degradation strategies include:

UV Photolysis: N-nitrosamines are generally susceptible to degradation by ultraviolet (UV) light. freethinktech.com The primary mechanism involves the photolytic cleavage of the N-NO bond. acs.org Research will focus on determining the optimal wavelengths and conditions (e.g., pH) for the efficient photodegradation of this compound. nih.govoak.go.kr

Advanced Oxidation Processes (AOPs): These methods, which often combine UV light with an oxidant like hydrogen peroxide, generate highly reactive hydroxyl radicals. nih.gov These radicals can degrade nitrosamines more effectively than direct photolysis alone and represent a promising technology for remediation. nih.govpacewater.com

Chemical Scavengers: The use of antioxidants, such as propyl gallate, as inhibitors or "scavengers" can prevent the formation of nitrosamines in the first place. setylose.com Exploring the efficacy of different scavengers in formulations that might contain this compound precursors is a viable mitigation strategy.

Table 3: Comparison of Potential Degradation Strategies

| Strategy | Mechanism | Advantages | Research Focus |

|---|---|---|---|

| UV Photolysis | Cleavage of the N-NO bond by UV photons. acs.org | No additional chemical reagents required. | Optimizing wavelength, intensity, and pH dependence. oak.go.kr |

| Advanced Oxidation (AOPs) | Attack by highly reactive hydroxyl radicals. nih.gov | Higher degradation efficiency; can mineralize contaminants. | Kinetics of radical reactions; identification of byproducts. |

| Chemical Scavengers | Inhibition of the nitrosation reaction. setylose.com | Preventative approach; suitable for in-product use. | Efficacy and compatibility of different antioxidants. |

Integration of Research Findings for Comprehensive Understanding of Nitrosamine Chemistry

The ultimate goal of future research is to integrate findings from all areas into a holistic understanding of nitrosamine chemistry. This comprehensive view will enable a more robust and proactive approach to risk management for compounds like this compound.

This integrated model involves a continuous feedback loop:

Detection: Advanced analytical techniques (7.1) identify and quantify the impurity, even when present at trace levels resulting from complex scenarios.

Understanding: Mechanistic studies (7.2) explain why and how the impurity is formed under those specific conditions.

Prediction: Computational models (7.3) use this mechanistic understanding to predict formation risk in other scenarios and to estimate the compound's toxicological profile.

Mitigation: This predictive insight allows for the targeted development of degradation (7.4) or prevention strategies, which are then verified by the advanced analytical methods.

By connecting these research pillars, scientists and regulators can move from a reactive to a predictive stance, ensuring the quality and safety of pharmaceuticals and better protecting public health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.